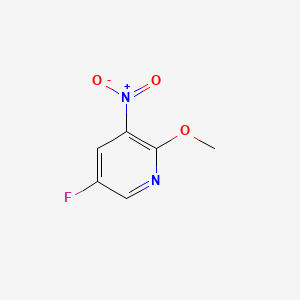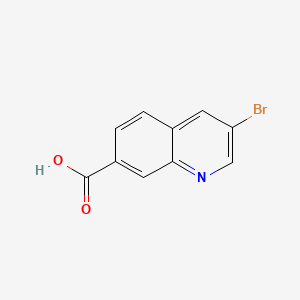
3-Bromoquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoquinoline-7-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 . It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of both bromine and carboxylic acid functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method is the bromination of quinoline-7-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 3-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted by other electrophiles in the presence of suitable reagents.
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include esters, amides, and thioesters.
Oxidation and Reduction: Products include quinoline derivatives with different oxidation states.
科学的研究の応用
Chemistry: 3-Bromoquinoline-7-carboxylic acid is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes and imaging agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors. Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Bromoquinoline-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target.
類似化合物との比較
- 7-Bromoquinoline-3-carboxylic acid
- 3-Benzyl-6-bromo-2-methoxyquinoline
- 8-Hydroxyquinoline
Comparison: 3-Bromoquinoline-7-carboxylic acid is unique due to the specific positioning of the bromine and carboxylic acid groups on the quinoline ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds. For example, 7-Bromoquinoline-3-carboxylic acid has the bromine and carboxylic acid groups at different positions, leading to different chemical and biological properties.
特性
IUPAC Name |
3-bromoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHOJLAAXVYSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858603 |
Source


|
| Record name | 3-Bromoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344046-13-4 |
Source


|
| Record name | 3-Bromoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B580673.png)
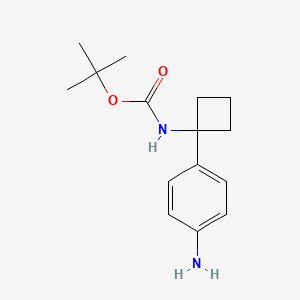
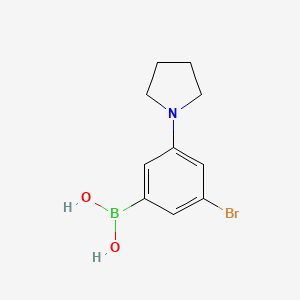
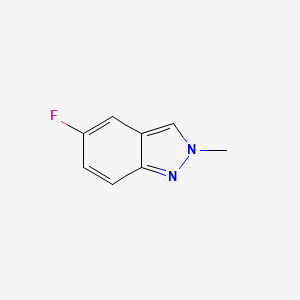
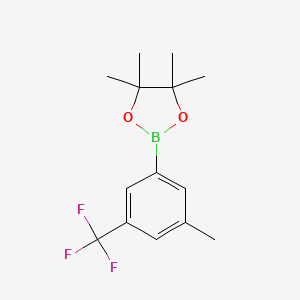
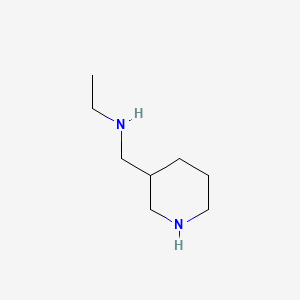

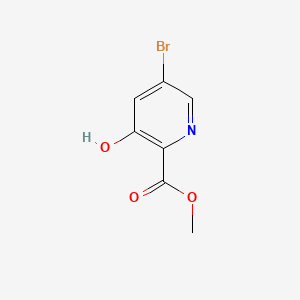
![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)
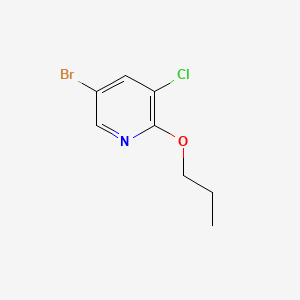
![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)
